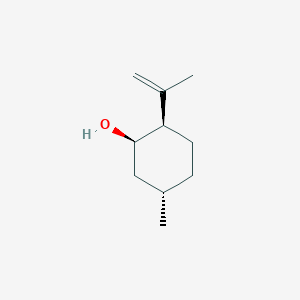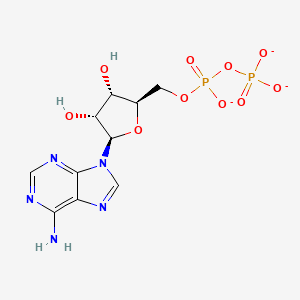
Adenosine-diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ADP(3-) is a nucleoside 5'-diphosphate(3-) arising from deprotonation of all three diphosphate OH groups of adenosine 5'-diphosphate (ADP); major species present at pH 7.3. It has a role as a human metabolite and a fundamental metabolite. It is a conjugate base of an ADP and an ADP(2-).
Aplicaciones Científicas De Investigación
Platelet Function and Aggregation
- Platelet Aggregation: ADP plays a key role in platelet aggregation. Research indicates that ADP is essential for the normal aggregation of platelets, which is a critical factor in the formation of blood clots and wound healing processes (Weiss & Aledort, 1967).
- Cardiovascular System: ADP's effects on platelet aggregation have significant implications for cardiovascular health, particularly in conditions like atherosclerosis and thrombosis. Its role in platelet function is being explored for developing new cardiovascular therapies (Reiss et al., 2019).
- Neuromuscular Junctions: ADP has been found to impact neuromuscular junctions, affecting neurotransmission processes in both rats and frogs (Ribeiro & Walker, 1975).
Metabolic and Biochemical Functions
- Biochemical Analysis: ADP, along with AMP, is used in biochemistry and clinical chemistry for various assays, including enzymatic determination and analysis of metabolic pathways (Jaworek, Gruber, & Bergmeyer, 1974).
- Effect on Blood Platelets: ADP's interaction with various ions and plasma proteins significantly impacts blood platelet aggregation, which is crucial for understanding clotting disorders and developing related treatments (Born & Cross, 1964).
Clinical and Therapeutic Applications
- Clinical Treatment for Arrhythmias: ADP and its analogs have been investigated for the treatment of arrhythmias, showing effectiveness in the restoration of sinus rhythm in certain conditions (Rankin et al., 1990).
- Vestibulo-Oculomotor Reflex: Research on rabbits indicates that ADP administration can affect the vestibulo-ocular reflex, which has implications for understanding and treating balance disorders (Yamamoto et al., 1981).
Research on Pathological Conditions
- Transient Ischemic Attacks (TIAs): ADP infusion in rabbits has been used to create a model of transient ischemic attacks, mimicking the human condition and offering insights into its pathophysiology (Fieschi et al., 1975).
Propiedades
Fórmula molecular |
C10H12N5O10P2-3 |
|---|---|
Peso molecular |
424.18 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/p-3/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
XTWYTFMLZFPYCI-KQYNXXCUSA-K |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1240562.png)
![1-Tert-butyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-4-pyrazolo[3,4-d]pyrimidinone](/img/structure/B1240564.png)
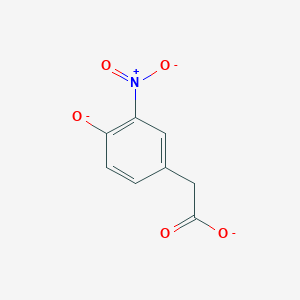
![4-[3-(3-Methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol](/img/structure/B1240569.png)
![(2S)-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1240572.png)
![N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B1240576.png)
![2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1240577.png)
![(6R,7S)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[[1-oxo-2-(1-tetrazolyl)ethyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1240580.png)

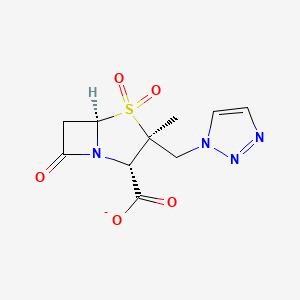
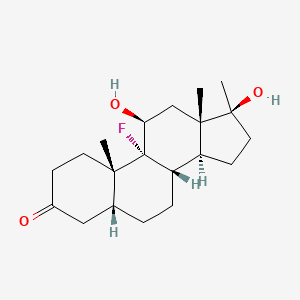

![(5S,8R,9R,10S,13S,14R,17R)-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1240585.png)
